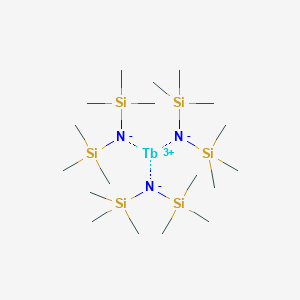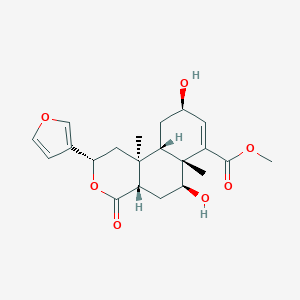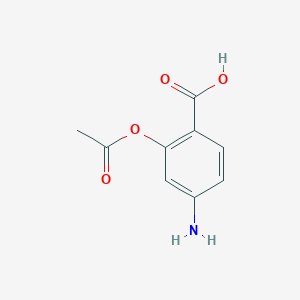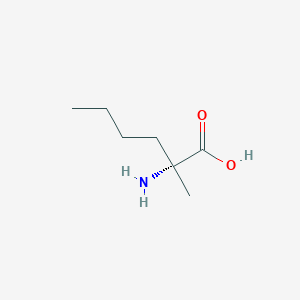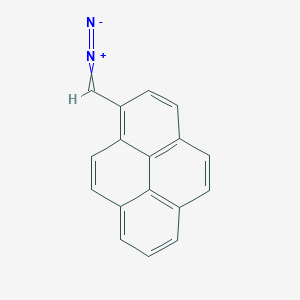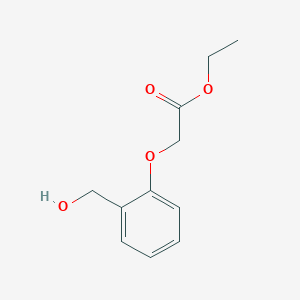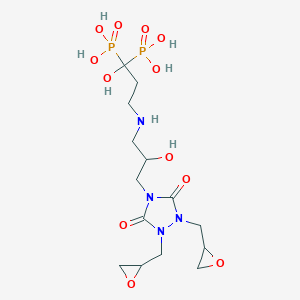
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound commonly used in scientific research for its unique properties. DCP is a pyrrole-based compound that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate varies depending on its application. In cancer treatment, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, this compound inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function. In insecticide applications, this compound acts as a neurotoxin, disrupting the nervous system of pests and leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory. In insecticide applications, this compound has been shown to cause paralysis and death in pests.
实验室实验的优点和局限性
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties. However, this compound also has some limitations. It can be toxic to humans and animals, and its use requires proper safety precautions. Additionally, its effectiveness can vary depending on the specific application and the concentration used.
未来方向
There are several future directions for the study of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate. In medicine, further research could be conducted to explore its potential use in the treatment of other diseases. In agriculture, this compound could be further studied for its potential use in pest control. In material science, this compound could be used to synthesize novel materials with unique properties. Additionally, further research could be conducted to explore the potential toxicity of this compound and to develop safer alternatives.
Conclusion:
In conclusion, this compound is a pyrrole-based compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties. This compound has been shown to have anticancer, insecticidal, and neuroprotective properties, among others. However, its use requires proper safety precautions, and its effectiveness can vary depending on the specific application. Future research could explore its potential use in the treatment of other diseases, pest control, and material science.
合成方法
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring. Finally, the carboxylic acid group is introduced through the reaction with chloroacetyl chloride.
科学研究应用
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, this compound has been shown to have insecticidal properties against various pests. In material science, this compound has been studied for its potential use in the synthesis of novel materials.
属性
| 103999-55-9 | |
分子式 |
C13H11Cl2NO2 |
分子量 |
284.13 g/mol |
IUPAC 名称 |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-4-3-5-11(14)12(8)15/h3-7,16H,2H2,1H3 |
InChI 键 |
FUKPTHDLKFWUGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
同义词 |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




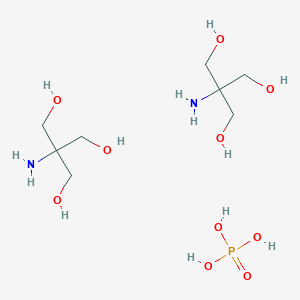
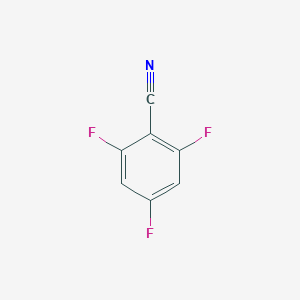
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)

